4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride
Description
4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and a morpholine ring at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. The methylsulfonyl group is an electron-withdrawing substituent that may influence electronic distribution, binding affinity, and metabolic stability compared to halogenated or alkylated analogues.
Properties
IUPAC Name |
4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)9-2-3-10-11(8-9)18-12(13-10)14-4-6-17-7-5-14;/h2-3,8H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRYNZPIMICUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects. For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities. In another study, a thiazole derivative demonstrated potent effects on a prostate cancer cell line.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride are largely determined by its thiazole ring. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride is a compound that belongs to the benzothiazole derivatives family. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C12H15ClN2O3S2
- Molecular Weight : 334.83 g/mol
- CAS Number : 1215637-15-2
The compound features a morpholine ring linked to a benzo[d]thiazole moiety, which is further substituted with a methylsulfonyl group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that suggests potential as an antibiotic candidate. Preliminary studies indicate that it may inhibit specific enzymes associated with bacterial resistance mechanisms, making it a promising compound for further investigation in antibiotic development .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties , which may be beneficial in treating conditions characterized by inflammation. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This aspect of its activity is particularly relevant for conditions such as arthritis or other chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes some comparable compounds and their unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine | Contains trifluoromethyl group | Enhanced stability and biological activity |
| 2-Mercaptobenzothiazole | Contains thiol group | Known for its carcinogenic properties; used as a rubber accelerator |
| Benzothiazole | Basic structure without substituents | Serves as a parent structure for many derivatives with varied activities |
The distinct combination of the methylsulfonyl group and morpholine ring in this compound contributes to its unique biological profile compared to other benzothiazole derivatives.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Mechanism Investigation
Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated that it could reduce the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions between the target compound and its analogues:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves refluxing 2-chlorobenzothiazole derivatives with morpholine in a 5% NaCl(aq) solution under phase-transfer catalysis (e.g., tributylbenzyl ammonium chloride). Reaction optimization includes adjusting temperature (80–100°C), solvent polarity (aqueous/organic biphasic systems), and catalyst loading (1–5 mol%) to improve yields. Purification via column chromatography (ethyl acetate/methanol) or recrystallization is recommended .
- Key Considerations : Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane). For halogenated intermediates (e.g., methylsulfonyl substitution), use sulfuryl chloride in dichloroethane to introduce sulfonyl groups .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm benzothiazole-morpholine linkage. Expected signals include morpholine’s δ 3.6–3.8 ppm (N–CH) and benzothiazole’s δ 7.8–8.2 ppm (aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine/sulfur atoms.
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the morpholine ring or sulfonyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid exposure to strong acids/bases, which may degrade the benzothiazole core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s substituents?
- Methodology :
- Analog Synthesis : Replace the methylsulfonyl group with alternative electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on receptor binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains). Validate with in vitro assays (IC determination) .
- Data Interpretation : Correlate substituent electronegativity with activity using Hammett plots or QSAR models .
Q. How should researchers resolve contradictions in reported synthetic yields for benzothiazole-morpholine derivatives?
- Methodology :
- Variable Analysis : Compare solvent systems (e.g., aqueous NaCl vs. DMF) and catalyst efficiency (e.g., phase-transfer agents vs. palladium catalysts) across studies .
- Reproducibility Testing : Replicate protocols with strict moisture/oxygen control (Schlenk line for air-sensitive steps).
- Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature, stoichiometry) affecting yield .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodology :
- LC-MS/MS : Detect sub-0.1% impurities (e.g., des-methylsulfonyl byproducts) using multiple reaction monitoring (MRM) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and rule out polymorphic variations .
- Elemental Analysis : Verify C/H/N/S content within ±0.4% of theoretical values .
Q. What mechanistic insights exist for the compound’s potential biological activity, and how can they guide experimental design?
- Methodology :
- Target Identification : Screen against kinase libraries (e.g., EGFR, PI3K) using fluorescence polarization assays.
- Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP450 isoforms) to predict in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
